Methyl 2-(dimethoxyphosphoryl)propanoate

Catalog No.
S2911115
CAS No.
26530-60-9
M.F
C6H13O5P
M. Wt
196.139
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(dimethoxyphosphoryl)propanoate

CAS Number

26530-60-9

Product Name

Methyl 2-(dimethoxyphosphoryl)propanoate

IUPAC Name

methyl 2-dimethoxyphosphorylpropanoate

Molecular Formula

C6H13O5P

Molecular Weight

196.139

InChI

InChI=1S/C6H13O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h5H,1-4H3

InChI Key

STYUEUAAPQZSTL-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)P(=O)(OC)OC

Solubility

not available

Methyl 2-(dimethoxyphosphoryl)propanoate is an organic compound characterized by the molecular formula C6H13O5P. It appears as a colorless to yellow liquid and is notable for its diverse applications in scientific research and industry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the fields of chemistry, biology, and medicine .

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(dimethoxyphosphoryl)propanoic acid and methanol.
  • Nucleophilic Substitution: The methoxy groups can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to various substitution products.

The hydrolysis reaction mechanism involves a nucleophilic attack by water or hydroxide ions on the ester bond, which is facilitated by acids or bases depending on the reaction conditions.

Methyl 2-(dimethoxyphosphoryl)propanoate has been investigated for its potential biological activities. It is used in enzyme-catalyzed reactions involving ester hydrolysis, which is crucial for understanding metabolic pathways and drug interactions. Additionally, this compound has been explored for its role as a prodrug, potentially enhancing the delivery of active pharmaceutical ingredients .

The synthesis of methyl 2-(dimethoxyphosphoryl)propanoate typically involves the esterification of 2-(dimethoxyphosphoryl)propanoic acid with methanol. This reaction is usually conducted in the presence of an acid catalyst and requires heating under reflux conditions to achieve optimal yields. Industrially, similar methods are employed but on a larger scale, utilizing controlled temperature and pressure to ensure high purity and yield .

Methyl 2-(dimethoxyphosphoryl)propanoate finds applications across various sectors:

  • Chemistry: It serves as an intermediate in synthesizing other organic compounds.
  • Biology: Utilized in studies related to enzyme activity and metabolic processes.
  • Medicine: Investigated for drug development purposes and as a potential prodrug.
  • Industry: Employed in manufacturing specialty chemicals and as a reagent in chemical processes .

Research into the interactions of methyl 2-(dimethoxyphosphoryl)propanoate focuses on its reactivity with various nucleophiles and its behavior in biological systems. Studies have shown that this compound can influence enzyme kinetics and metabolic pathways, providing insights into its potential therapeutic applications .

Several compounds are structurally similar to methyl 2-(dimethoxyphosphoryl)propanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoateContains a different alkyl chain at the third positionVariations in reactivity due to structural differences
Ethyl 2-(dimethoxyphosphoryl)propanoateEthyl group instead of methylPotentially different solubility and reactivity
Methyl 2-(diethoxyphosphoryl)propanoateTwo ethoxy groups attached to phosphorusAlters hydrolysis rates compared to dimethoxy variants

Methyl 2-(dimethoxyphosphoryl)propanoate is unique due to its specific ester structure featuring two methoxy groups attached to phosphorus. This configuration imparts distinct reactivity patterns and properties compared to similar compounds, particularly regarding hydrolysis rates and nucleophilic substitution reactions .

XLogP3

-0.2

Dates

Modify: 2023-08-17

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